Glu-Gly

Description

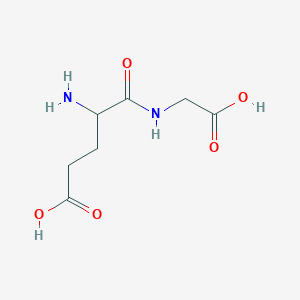

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPKYLAFTPBWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-89-7 | |

| Record name | NSC186906 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of Glutamyl-glycine

This guide provides a comprehensive overview of the biochemical structure, properties, and biological significance of the dipeptide Glutamyl-glycine (Glu-Gly), with a particular focus on the gamma-linked isomer for researchers, scientists, and drug development professionals.

Introduction to Glutamyl-glycine

Glutamyl-glycine (Glu-Gly) is a dipeptide composed of glutamic acid and glycine.[1][2] The linkage between these two amino acids can occur in two forms: through the alpha-carboxyl group of glutamic acid (α-glutamyl-glycine) or through the gamma-carboxyl group of the glutamic acid side chain (γ-glutamyl-glycine). The latter, γ-glutamyl-glycine, is of significant biological interest due to its role in the γ-glutamyl cycle and glutathione metabolism.[3][4] This document will primarily focus on the γ-glutamyl-glycine isomer.

γ-Glutamylglycine is recognized as a human metabolite and its structure bears a resemblance to the neurotransmitter γ-aminobutyric acid (GABA).[5][6] It has been identified as an antagonist of excitatory amino acids.[5][6]

Biochemical Structure and Properties

The fundamental structure of Glu-Gly consists of a glutamic acid residue linked to a glycine residue via a peptide bond.

Chemical Structure

The key distinction between the two isomers lies in the peptide bond formation:

-

α-L-Glutamyl-glycine: The peptide bond is formed between the α-carboxyl group of L-glutamic acid and the amino group of glycine. This is the conventional peptide bond found in proteins.

-

γ-L-Glutamyl-glycine: The peptide bond is formed between the γ-carboxyl group of the L-glutamic acid side chain and the amino group of glycine. This unconventional linkage is crucial for its specific biological functions.

Below is a DOT script representation of the chemical structure of γ-L-Glutamyl-glycine.

Caption: 2D structure of γ-L-Glutamyl-glycine.

Physicochemical Properties

Quantitative data for γ-Glu-Gly is summarized in the table below. These properties are primarily based on computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₅ | [2][4] |

| Molecular Weight | 204.18 g/mol | [2][4] |

| IUPAC Name | (2S)-2-amino-5-(carboxymethylamino)-5-oxopentanoic acid | [4] |

| Canonical SMILES | C(C--INVALID-LINK--N)C(=O)NCC(=O)O | [5] |

| InChI | InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 | [5] |

| Computed LogP (XLogP3) | -4.3 | [4] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Biological Significance and Pathways

γ-Glu-Gly is an intermediate in the γ-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and amino acid transport.

Glutathione Metabolism

Glutathione (γ-glutamyl-cysteinyl-glycine) is a critical antioxidant.[7][8] Its synthesis and degradation involve γ-glutamyl peptides.

-

Synthesis: Glutathione is synthesized in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[7][8][9]

-

Degradation: The breakdown of extracellular glutathione is initiated by γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid, a peptide, or water. When glycine acts as an acceptor, γ-glutamyl-glycine can be formed.

The following diagram illustrates the central role of γ-glutamyl peptides in the synthesis of glutathione.

Caption: Glutathione (GSH) biosynthesis pathway.

Role in Neurotransmission

γ-Glutamylglycine is structurally similar to GABA, a major inhibitory neurotransmitter in the central nervous system.[5][10] It has been shown to act as an antagonist for excitatory amino acid receptors.[5] Glutamate, a component of Glu-Gly, is the primary excitatory neurotransmitter.[11] The interplay between glutamatergic (excitatory) and GABAergic/glycinergic (inhibitory) systems is fundamental for neural function, and molecules like γ-Glu-Gly may play a modulatory role in this balance.[11][12]

Experimental Protocols for Structural Determination

X-ray Crystallography Workflow

X-ray crystallography provides a static, high-resolution atomic model of a molecule in its crystalline state.

Caption: Generalized workflow for peptide X-ray crystallography.

Methodology:

-

Peptide Synthesis and Purification: Glu-Gly is synthesized using solid-phase peptide synthesis and purified to >95% purity via High-Performance Liquid Chromatography (HPLC).

-

Crystallization: High-quality single crystals are grown from a supersaturated solution of the peptide. The hanging-drop or sitting-drop vapor diffusion methods are commonly employed, screening a wide range of precipitants, pH, and temperature conditions.[13]

-

Data Collection: A suitable crystal is harvested, cryo-protected, and flash-cooled in liquid nitrogen.[13] It is then mounted on a goniometer and exposed to a focused beam of X-rays, typically from a synchrotron source. The resulting diffraction pattern is recorded on a detector.[14]

-

Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an electron density map. An atomic model of Glu-Gly is built into the electron density map and refined to best fit the experimental data.[15]

NMR Spectroscopy Protocol

NMR spectroscopy determines the structure of peptides in solution, providing insights into their conformational dynamics.[16][17]

Methodology:

-

Sample Preparation: A highly pure sample of Glu-Gly (>95%) is dissolved in a suitable solvent (e.g., H₂O/D₂O or a buffer at a specific pH) to a concentration of approximately 1-5 mM.

-

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. For a dipeptide, key experiments include:

-

¹H 1D NMR: To assess sample purity and folding.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid's spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the Glu-Gly molecule.[18]

-

Structure Calculation: Distance restraints from NOESY data and dihedral angle restraints (if available from coupling constants) are used as input for structure calculation algorithms (e.g., molecular dynamics or distance geometry) to generate an ensemble of 3D structures consistent with the NMR data.[19]

-

Structure Validation: The quality of the calculated structural ensemble is assessed using various geometric and energetic criteria.

Conclusion

Glutamyl-glycine, particularly the γ-linked isomer, is a dipeptide of considerable biochemical importance. Its unique structure underpins its role in the metabolism of glutathione, a vital cellular antioxidant. Furthermore, its structural similarity to key neurotransmitters suggests a potential modulatory role in the central nervous system. While detailed experimental structural data for the isolated dipeptide is limited, established methodologies such as X-ray crystallography and NMR spectroscopy provide the framework for its comprehensive structural characterization, which is essential for a deeper understanding of its function and for potential therapeutic applications.

References

- 1. Human Metabolome Database: Showing metabocard for Glutamylglycine (HMDB0028819) [hmdb.ca]

- 2. L-Glutamyl-glycine | C7H12N2O5 | CID 6427052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gamma-Glu-Gly | C7H12N2O5 | CID 165527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for gamma-Glutamylglycine (HMDB0011667) [hmdb.ca]

- 6. γ-Glu-Gly | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 7. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione - Wikipedia [en.wikipedia.org]

- 9. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 10. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The importance of glutamate, glycine, and gamma-aminobutyric acid transport and regulation in manganese, mercury and lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. chem.uzh.ch [chem.uzh.ch]

An In-depth Technical Guide to the Biological Functions of Glutamyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-glutamyl-glycine (γ-Glu-Gly) is a dipeptide implicated in a range of physiological processes, most notably as a constituent of the antioxidant tripeptide glutathione (GSH) and as a modulator of neuronal activity. This technical guide provides a comprehensive overview of the synthesis, degradation, and biological functions of γ-Glu-Gly. It details its emerging roles in neurotransmission, particularly its interactions with N-methyl-D-aspartate (NMDA) receptors and calcium-sensing receptors (CaSRs). This document also provides detailed experimental protocols for the quantification of γ-Glu-Gly and summarizes key quantitative data to support further research and drug development efforts in this area.

Introduction

Gamma-glutamyl-glycine is a dipeptide formed from glutamic acid and glycine linked by a gamma-peptide bond.[1] While historically viewed primarily as a metabolic intermediate in the synthesis and degradation of glutathione, recent evidence suggests that γ-Glu-Gly possesses distinct biological activities. Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and its ability to interact with excitatory amino acid receptors highlight its potential as a signaling molecule in the central nervous system.[2][3] This guide will explore the multifaceted roles of γ-Glu-Gly, from its metabolic origins to its function as a neuromodulator.

Synthesis and Degradation of γ-Glutamyl-glycine

The primary pathways for the synthesis and degradation of γ-Glu-Gly are intricately linked to glutathione metabolism.

Synthesis

-

γ-Glutamyl Transpeptidase (GGT)-Mediated Synthesis: The principal route for γ-Glu-Gly synthesis is through the action of γ-glutamyl transpeptidase (GGT), a cell-surface enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione (GSH) or other γ-glutamyl compounds to an acceptor molecule.[4][5] When glycine serves as the acceptor, γ-Glu-Gly is formed.[6] This transpeptidation reaction is particularly active under conditions of oxidative stress or ischemia, where extracellular GSH levels may be elevated.[5]

-

Glutamate-Cysteine Ligase (GCLC) Activity: Emerging evidence suggests a non-canonical activity of glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in GSH synthesis. Under conditions of cysteine limitation, GCLC may ligate glutamate to other amino acids, including glycine, to form γ-glutamyl dipeptides.[2]

Degradation

The degradation of γ-Glu-Gly is also mediated by γ-glutamyl transpeptidase, which can hydrolyze the dipeptide into its constituent amino acids, glutamate and glycine. Additionally, γ-glutamylcyclotransferase can convert γ-glutamyl dipeptides into 5-oxoproline and the corresponding amino acid.

Biological Functions

Role in Neurotransmission

γ-Glutamyl-glycine has emerged as a modulator of excitatory and inhibitory neurotransmission.

-

Interaction with NMDA Receptors: γ-Glu-Gly acts as a partial agonist at the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. Its effect appears to be more pronounced on NMDA receptors containing the GluN2B subunit. As a partial agonist, it can have both excitatory and inhibitory effects depending on the concentration of the full agonist, glutamate. At low glutamate concentrations, γ-Glu-Gly can potentiate NMDA receptor activation, while at high glutamate concentrations, it can act as a competitive antagonist.

-

GABAergic System: Due to its structural similarity to GABA, γ-Glu-Gly has been investigated for its effects on the GABAergic system. While direct binding to GABA receptors has not been conclusively demonstrated, its role as an antagonist of excitatory amino acid receptors can indirectly influence the balance between excitation and inhibition in the brain.

Allosteric Modulation of Calcium-Sensing Receptors (CaSRs)

γ-Glutamyl peptides, including γ-Glu-Gly, have been identified as positive allosteric modulators of the calcium-sensing receptor (CaSR).[7][8] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis and has been implicated in various cellular processes. By binding to the Venus flytrap domain of the CaSR, γ-Glu-Gly can enhance the receptor's sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone (PTH) secretion and suppression of intracellular cAMP levels.[7]

Quantitative Data

The concentration of γ-glutamyl-glycine and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding its physiological relevance.

Table 1: Tissue Concentrations of γ-Glutamyl-glycine

| Tissue | Species | Condition | Concentration | Reference |

| Striatum (extracellular) | Rat | Ischemia (0-30 min) | 5.8-fold increase | [1] |

| Striatum (extracellular) | Rat | Ischemia (31-60 min) | 19-fold increase | [1] |

| Striatum (intracellular) | Rat | Anoxia (0-30 min) | 14-fold increase | [1] |

| Striatum (intracellular) | Rat | Anoxia (0-60 min) | 18-fold increase | [1] |

| Human Plasma | Human | Healthy | Not Quantified | [9] |

| Human Brain | Human | Healthy | Not Quantified | [5] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | Vmax | Species | Reference |

| γ-Glutamyl Transpeptidase | L-γ-glutamyl-p-nitroanilide, glycyl-glycine | 8.56 mmol/L (Kb for transpeptidation) | Vb > Va, Vh | Rat | [10] |

| γ-Glutamyl Transpeptidase | Glutathione | 10.60 ± 0.07 µM | - | Human | [4] |

| γ-Glutamyl Transpeptidase | L-glutamic acid γ-(4-nitroanilide) | 7.6 µM | 0.36 µmol/min/mg | Geobacillus thermodenitrificans | [6] |

Experimental Protocols

Accurate quantification of γ-glutamyl-glycine is essential for studying its biological roles. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Quantification of γ-Glutamyl-glycine by HPLC-MS/MS

This protocol provides a general framework for the analysis of γ-glutamyl-glycine in biological matrices. Optimization will be required for specific sample types and instrumentation.

5.1.1. Sample Preparation

-

Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Tissue Homogenization: For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described above.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-γ-glutamyl-glycine) to the sample prior to protein precipitation to account for matrix effects and variations in sample processing.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, further cleanup using a C18 SPE cartridge may be necessary to remove interfering substances.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

5.1.2. HPLC-MS/MS Analysis

-

Chromatography:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically employed to elute the analyte.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for γ-glutamyl-glycine and its internal standard. (Note: Specific m/z values will depend on the instrument and adduct formation). A common transition for γ-glutamyl-glycine (M+H)⁺ at m/z 205.08 would be to fragment ions such as m/z 130.05 (pyroglutamic acid) or m/z 76.04 (glycine).

-

-

Conclusion and Future Directions

γ-Glutamyl-glycine is increasingly recognized as a bioactive dipeptide with functions extending beyond its role in glutathione metabolism. Its ability to modulate key signaling pathways in the central nervous system, particularly through interactions with NMDA and calcium-sensing receptors, positions it as a molecule of interest for neuroscience and drug development. Future research should focus on elucidating the precise physiological concentrations of γ-Glu-Gly in various tissues under normal and pathological conditions. Further investigation into its receptor interactions and downstream signaling pathways will be crucial for understanding its role in health and disease and for exploring its therapeutic potential. The development of specific inhibitors or modulators of γ-Glu-Gly synthesis and degradation could provide novel avenues for therapeutic intervention in neurological and metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Age-related glutamate and glutamine concentration changes in normal human brain: 1H MR spectroscopy study at 4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans: an enzyme specialized in hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium-sensing receptor | G protein-coupled receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Synthesis of the Glu-Gly Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide γ-L-glutamyl-L-glycine (Glu-Gly) is a naturally occurring molecule implicated in various physiological processes. Its synthesis in vivo is intrinsically linked to the well-established metabolic pathways of glutathione (GSH), a critical intracellular antioxidant. This technical guide provides an in-depth exploration of the core in vivo synthesis pathways of Glu-Gly, focusing on the enzymatic reactions, kinetic parameters, and detailed experimental protocols for their investigation. This document is intended to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development who are interested in the metabolism and potential therapeutic applications of γ-glutamyl dipeptides.

Introduction

γ-L-glutamyl-L-glycine is a dipeptide formed through a γ-peptide bond between the γ-carboxyl group of glutamic acid and the amino group of glycine. Its structural similarity to a portion of the glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine) molecule places its biosynthesis at the crossroads of glutathione metabolism. The in vivo formation of Glu-Gly is primarily attributed to the action of two key enzymes: γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), and γ-glutamyltransferase (GGT). Understanding these pathways is crucial for elucidating the physiological roles of Glu-Gly and for the development of novel therapeutics that may modulate its synthesis.

Core Synthesis Pathways

There are two principal enzymatic pathways responsible for the in vivo synthesis of Glu-Gly:

-

Pathway 1: Direct Synthesis by γ-Glutamylcysteine Synthetase (GCS/GCL)

-

Pathway 2: Transpeptidation by γ-Glutamyltransferase (GGT)

Pathway 1: γ-Glutamylcysteine Synthetase (GCS/GCL)-Mediated Synthesis

The first and rate-limiting step in glutathione biosynthesis is catalyzed by γ-glutamylcysteine synthetase (GCS). This enzyme typically ligates glutamate and cysteine to form γ-glutamylcysteine. However, GCS exhibits a degree of substrate promiscuity and can utilize other amino acids, including glycine, as an alternative to cysteine, thereby directly synthesizing γ-Glu-Gly. This reaction is ATP-dependent.

Signaling Pathway Diagram

The Emergence of γ-Glutamylglycine as a Potential Biomarker: A Technical Overview

Introduction: The quest for novel and reliable biomarkers is a critical endeavor in modern medicine, driving advancements in early disease detection, diagnosis, and personalized therapy. In the field of metabolomics, which systematically studies small molecule profiles, dipeptides have emerged as a promising class of biomarker candidates. Among these, γ-glutamylglycine (Glu-Gly), a dipeptide composed of glutamate and glycine, is gaining attention. This technical guide provides an in-depth exploration of the discovery and investigation of Glu-Gly and related γ-glutamyl peptides as potential biomarkers, detailing the experimental protocols, quantitative data, and associated signaling pathways.

Discovery of γ-Glutamyl Dipeptides as Biomarkers for Liver Disease

A significant breakthrough in the investigation of γ-glutamyl peptides as biomarkers came from a metabolome profiling study of serum samples from patients with various liver diseases.[1] Using a combination of capillary electrophoresis and liquid chromatography-mass spectrometry (LC-MS), researchers identified γ-glutamyl dipeptides as novel biomarkers capable of discriminating among different forms of hepatic disease.[1] These dipeptides are biosynthesized through the action of γ-glutamylcysteine synthetase and are indicative of glutathione production.[1]

The study demonstrated that varying levels of individual or groups of these peptides could distinguish between healthy controls and patients with conditions such as drug-induced liver injury, hepatitis B and C, cirrhosis, and hepatocellular carcinoma.[1] Furthermore, certain γ-glutamyl dipeptides showed potential in differentiating between nonalcoholic steatohepatitis (NASH) and simple steatosis.[1]

Quantitative Data Presentation

The diagnostic potential of γ-glutamyl dipeptides was evaluated using multiple logistic regression models, which yielded high areas under the receiver-operating characteristic (ROC) curves. The table below summarizes the AUC values from the training and independent validation datasets for discriminating between specific liver diseases and other conditions.

| Disease State | AUC (Training Data) | AUC (Validation Data) |

| Healthy Controls | 0.952 | 0.967 |

| Drug-Induced Liver Injury | 0.817 | 0.849 |

| Asymptomatic Hepatitis B | 0.754 | 0.763 |

| Chronic Hepatitis B | 0.820 | 0.762 |

| Hepatitis C (Normal ALT) | 0.972 | 0.895 |

| Chronic Hepatitis C | 0.917 | 0.707 |

| Cirrhosis Type C | 0.803 | 0.993 |

| Hepatocellular Carcinoma | 0.762 | 0.803 |

Data sourced from a study on serum metabolomics in liver diseases.[1]

While this study highlighted the potential of the entire class of γ-glutamyl dipeptides, further research is needed to elucidate the specific role and quantitative variations of γ-glutamylglycine in these and other pathologies.

Experimental Protocols for Quantification

The accurate and sensitive quantification of γ-glutamylglycine and other γ-glutamyl peptides in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] This technique offers high specificity and sensitivity, making it the gold standard for this type of analysis.[2]

Generalized LC-MS/MS Protocol for γ-Glutamyl Peptide Analysis

The following is a generalized protocol compiled from various validated methods for the quantification of γ-glutamyl peptides in biological samples such as plasma, serum, or cell extracts.[2][3][4][5]

1. Sample Preparation:

-

Objective: To extract the analytes of interest from the biological matrix and remove interfering substances.

-

Procedure:

-

For plasma or serum, a protein precipitation step is performed using a cold organic solvent like acetonitrile or methanol.

-

For cell pellets, cells are lysed, often through sonication in water, followed by protein precipitation.[4]

-

The sample is centrifuged to pellet the precipitated proteins.

-

The supernatant containing the metabolites is collected.

-

An optional solid-phase extraction (SPE) step using a C18 cartridge can be employed for further cleanup to remove salts and other interfering substances.[2]

-

The eluate is dried down under a stream of nitrogen or by vacuum centrifugation.

-

The dried sample is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[2]

-

2. Liquid Chromatography (LC) Separation:

-

Objective: To chromatographically separate the target analytes from other compounds in the sample.

-

Typical Parameters:

-

Column: A reversed-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is commonly used.[3][4] HILIC is often preferred for highly polar compounds like dipeptides.[5]

-

Mobile Phase A: 0.1% formic acid in water.[2]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in the percentage of mobile phase B to elute the analytes.

-

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Objective: To specifically detect and quantify the target analytes based on their mass-to-charge ratio (m/z).

-

Typical Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each γ-glutamyl peptide and its corresponding internal standard.

-

Experimental Workflow Diagram

Signaling Pathway Involvement: The γ-Glutamyl Cycle

γ-Glutamylglycine is a product of the γ-glutamyl cycle, a key pathway for glutathione (GSH) metabolism and the transport of amino acids across the cell membrane.[6][7] The enzyme at the heart of this cycle is γ-glutamyltransferase (GGT), which is often found on the outer surface of the plasma membrane.[6]

GGT catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid (like glycine) to form a γ-glutamyl amino acid (in this case, γ-glutamylglycine).[6][8] This process is crucial for the breakdown of extracellular glutathione and the subsequent recovery of its constituent amino acids for intracellular resynthesis of GSH.[6]

Elevated serum GGT activity is a well-established biomarker for hepatobiliary diseases and oxidative stress.[9][10] Since GGT is responsible for the production of γ-glutamyl peptides, the levels of these peptides, including γ-glutamylglycine, may serve as more specific indicators of GGT activity and the underlying pathophysiology.[6] The formation of γ-glutamyl peptides can be seen as an intersection of glutathione metabolism and amino acid homeostasis, both of which are often dysregulated in disease states.

γ-Glutamyl Cycle Diagram

Conclusion and Future Perspectives

The investigation of γ-glutamylglycine and the broader class of γ-glutamyl peptides as potential biomarkers is a promising area of clinical metabolomics. Their discovery in the context of liver diseases, coupled with well-established methods for their quantification, provides a solid foundation for further research. The central role of the γ-glutamyl cycle and the enzyme GGT in their formation links these dipeptides to fundamental cellular processes such as oxidative stress response and amino acid metabolism, which are implicated in a wide range of human diseases.

Future studies should focus on the specific quantification of γ-glutamylglycine in large, well-characterized patient cohorts for various diseases to validate its clinical utility. Elucidating the precise signaling roles of γ-glutamylglycine beyond its function as a metabolic intermediate may also uncover novel therapeutic targets. As analytical technologies continue to advance, the comprehensive profiling of γ-glutamyl peptides is poised to provide valuable insights into disease pathogenesis and contribute to the development of new diagnostic and prognostic tools.

References

- 1. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 7. Metabolomics profiling reveals novel markers for leukocyte telomere length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diseases.jensenlab.org [diseases.jensenlab.org]

- 9. Gamma-Glutamyltransferase: A Predictive Biomarker of Cellular Antioxidant Inadequacy and Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

The intricate Dance of a Dipeptide: A Technical Guide to Glu-Gly Transport Across Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

The transport of the dipeptide L-Glutamyl-L-glycine (Glu-Gly) across cellular membranes is a critical process in nutrient absorption and drug delivery, primarily orchestrated by a class of proton-coupled oligopeptide transporters (POTs). This guide provides an in-depth technical overview of the core mechanisms governing Glu-Gly transport, focusing on the key transporters, their kinetics, regulatory pathways, and the experimental methodologies used to elucidate these processes.

Core Machinery: The Proton-Coupled Oligopeptide Transporters (POTs)

The cellular uptake of Glu-Gly is not a passive event but an active process mediated by secondary active transporters belonging to the Solute Carrier (SLC) superfamily, specifically the SLC15A family. Two principal members of this family are responsible for the transport of di- and tripeptides, including Glu-Gly:

-

PEPT1 (SLC15A1): Characterized as a low-affinity, high-capacity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, where it plays a pivotal role in the absorption of dietary peptides.[1][2] It is also found in other tissues, such as the kidney.

-

PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a high-affinity, low-capacity transporter.[3] It is primarily located in the apical membrane of renal tubular cells, where it is crucial for the reabsorption of peptides from the glomerular filtrate.[4] PEPT2 is also expressed in other tissues, including the choroid plexus in the brain, lung, and mammary glands.[3]

The transport mechanism of both PEPT1 and PEPT2 is an electrogenic process driven by an inwardly directed proton gradient.[5][6] This means that the influx of a dipeptide like Glu-Gly is coupled to the influx of one or more protons, a process energized by the electrochemical potential difference of protons across the membrane. For neutral dipeptides, the stoichiometry is generally 1:1 (one peptide to one proton) for PEPT1 and can be 2:1 for PEPT2.[7][8] For acidic dipeptides like Glu-Gly, the stoichiometry for PEPT2 can be as high as 3:1 (one peptide to three protons), suggesting that the anionic side chain is also protonated during transport.[7]

Quantitative Insights: Transport Kinetics of Glu-Gly

Understanding the kinetics of Glu-Gly transport is fundamental for predicting its absorption, distribution, and for designing peptidomimetic drugs that can hijack these transporters. The key kinetic parameters are the Michaelis-Menten constant (Km), which reflects the transporter's affinity for the substrate, and the maximum transport velocity (Vmax), which indicates the transport capacity.

| Transporter | Substrate/Inhibitor | Kinetic Parameter | Value | Cell System | Reference |

| PEPT1 | Glycyl-sarcosine (Gly-Sar) | Km | 0.66 ± 0.12 mM | Xenopus laevis oocytes | [10] |

| PEPT1 | Glycyl-sarcosine (Gly-Sar) | Vmax | 330 ± 107 nA at -60 mV | Xenopus laevis oocytes | [10] |

| PEPT1 | L-Ala-γ-D-Glu-meso-DAP (Tri-DAP) | Ki | 4.78 ± 0.24 mM | Caco-2-BBE cells | [9] |

| PEPT2 | D-Phe-L-Ala | Charge:Uptake Ratio | ~2 (H+:substrate stoichiometry of 2:1) | Xenopus laevis oocytes | [7] |

| PEPT2 | D-Phe-L-Glu | Charge:Uptake Ratio | ~2 (H+:substrate stoichiometry of 3:1) | Xenopus laevis oocytes | [7] |

Note: The table summarizes available kinetic data for representative substrates and inhibitors of PEPT1 and PEPT2 to provide a comparative context for Glu-Gly transport. Direct kinetic data for Glu-Gly is currently limited.

Regulatory Networks: Signaling Pathways Modulating Glu-Gly Transport

The expression and activity of PEPT1 and PEPT2 are not static but are dynamically regulated by a complex network of signaling pathways. This regulation allows cells to adapt to varying nutritional states and physiological demands.

Several key signaling pathways have been identified to modulate the function of these transporters:

-

Janus Kinase 2 (JAK2): Co-expression of JAK2 with PEPT1 or PEPT2 in Xenopus oocytes has been shown to significantly increase the transport of Gly-Gly, suggesting a role for JAK2 in upregulating peptide transport.[5]

-

cAMP and PI3K Pathways: The glucose-dependent insulinotropic polypeptide (GIP) has been shown to stimulate PEPT1 activity in the jejunum. This stimulation is mediated by both the cyclic AMP (cAMP) and the phosphatidylinositol 3-kinase (PI3K) pathways.[11]

-

PDZ Domain Proteins: The C-termini of both PEPT1 and PEPT2 contain a PDZ binding motif, allowing them to interact with scaffolding proteins containing PDZ domains, such as PDZK1. This interaction is thought to be important for the proper localization and function of the transporters.[3]

The following diagram illustrates the key signaling pathways known to regulate PEPT1 and PEPT2 activity.

Experimental Cornerstones: Methodologies for Studying Glu-Gly Transport

A variety of experimental techniques are employed to investigate the mechanisms and kinetics of Glu-Gly transport. These methods typically involve the use of cell lines that endogenously or recombinantly express the transporters of interest.

Cell Culture Models

-

Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model for the intestinal barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with a well-defined brush border, expressing PEPT1 on the apical surface.[12][13]

-

Xenopus laevis Oocytes: These large amphibian egg cells are a versatile system for the heterologous expression of membrane transporters. By injecting cRNA encoding PEPT1 or PEPT2, researchers can study the transport properties of a specific transporter in isolation.[10]

-

Renal Cell Lines: Cell lines derived from kidney proximal tubules, such as LLC-PK1 cells, are used to study PEPT2-mediated transport and renal reabsorption processes.

Transport Assays

The core of studying Glu-Gly transport involves measuring its uptake into cells. A common workflow for a transport assay is depicted below.

Detailed Methodologies:

Protocol 1: Dipeptide Transport Assay in Caco-2 Cells

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell®) and cultured for 21-25 days to allow for differentiation into a polarized monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).

-

Radiolabeling: Glu-Gly is radiolabeled with isotopes such as Tritium (³H) or Carbon-14 (¹⁴C). This allows for sensitive detection and quantification of the transported dipeptide.

-

Transport Assay:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (typically acidic, around pH 6.0, to provide a proton gradient).

-

The radiolabeled Glu-Gly, at various concentrations, is added to the apical chamber.

-

At specific time points, aliquots are taken from the basolateral chamber to measure transepithelial transport, or the cells are washed and lysed to measure intracellular accumulation.

-

-

Quantification: The amount of radioactivity in the samples is measured using a liquid scintillation counter.

-

Data Analysis: The initial rates of transport are calculated and plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Non-specific binding and passive diffusion are corrected for by performing control experiments at 4°C or in the presence of a competitive inhibitor.[13]

Protocol 2: Dipeptide Transport Assay in Xenopus laevis Oocytes

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: cRNA encoding the transporter of interest (PEPT1 or PEPT2) is microinjected into the oocytes. Control oocytes are injected with water. The oocytes are then incubated for 2-4 days to allow for protein expression.

-

Uptake Assay:

-

Groups of oocytes are incubated in a buffer containing radiolabeled Glu-Gly at various concentrations and at an acidic pH.

-

After the incubation period, the oocytes are washed extensively with ice-cold buffer to remove extracellular substrate.

-

Individual oocytes are then lysed, and the intracellular radioactivity is measured by scintillation counting.

-

-

Data Analysis: Similar to the Caco-2 cell assay, the transport rates are calculated and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

Implications for Drug Development

The promiscuous nature of PEPT1 and PEPT2 makes them attractive targets for enhancing the oral bioavailability of poorly absorbed drugs. The "pro-drug" strategy involves chemically modifying a drug to create a peptidomimetic that is recognized and transported by these carriers. A thorough understanding of the transport mechanisms and kinetics of dipeptides like Glu-Gly is therefore essential for the rational design of such pro-drugs. By mimicking the structural features that confer high affinity for PEPT1 or PEPT2, drug developers can significantly improve the absorption and therapeutic efficacy of a wide range of pharmaceutical compounds.

References

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peptide transporter PepT2 mediates the uptake of the glutathione precursor CysGly in astroglia-rich primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stoichiometry and kinetics of the high-affinity H+-coupled peptide transporter PepT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 9. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Glucose Uptake and Oxidative Stress in Caco-2 Cells: Health Benefits from Posidonia oceanica (L.) Delile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetic Properties and Bioavailability of Glu-Gly

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glutamyl-Glycine (Glu-Gly) is a subject of growing interest in various biomedical research fields. A thorough understanding of its pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—and its absolute bioavailability is paramount for the development of any potential therapeutic application. This technical guide outlines a comprehensive strategy for the preclinical evaluation of Glu-Gly's pharmacokinetic properties. In the absence of extensive published data specific to Glu-Gly, this document provides a detailed framework of recommended experimental protocols, analytical methodologies, and data interpretation strategies based on established principles of peptide pharmacokinetics. The guide is intended to serve as a foundational resource for researchers initiating the characterization of this and other novel dipeptides.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, represent a unique class of molecules that can exhibit distinct biological activities compared to their constituent amino acids. Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, while glycine is a key inhibitory neurotransmitter and a precursor for numerous essential biomolecules. The dipeptide Glu-Gly, therefore, holds potential for novel pharmacological effects. However, its efficacy is fundamentally dependent on its ability to reach systemic circulation and target tissues in its intact form.

Key challenges in the oral delivery of peptides include enzymatic degradation in the gastrointestinal tract, poor membrane permeability, and rapid clearance from circulation[1][2]. This guide details the necessary in vivo and analytical studies to overcome these challenges and to thoroughly characterize the pharmacokinetic profile and bioavailability of Glu-Gly.

Proposed In Vivo Pharmacokinetic Study Protocol

A well-designed in vivo study is critical to understanding the ADME properties of Glu-Gly. The use of a rodent model, such as Sprague-Dawley or Wistar rats, is a common and appropriate starting point for preclinical pharmacokinetic assessments[1][3]. To determine the absolute oral bioavailability, both intravenous (IV) and oral (PO) administration routes must be evaluated.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Detailed Methodologies

Table 1: Detailed Experimental Protocol for In Vivo Pharmacokinetic Study of Glu-Gly in Rats

| Parameter | Detailed Protocol | Rationale & Citations |

| Animal Model | Male Sprague-Dawley rats (250-300g). Acclimatize for at least one week. | Rats are a standard model for preclinical PK studies due to their physiological and biochemical similarities to humans in many aspects of drug metabolism.[3][4] |

| Housing | Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water. | Ensures animal welfare and reduces variability in experimental outcomes. |

| Fasting | Fast overnight (approx. 12 hours) before dosing with free access to water. | Minimizes the influence of food on gastrointestinal absorption.[1] |

| Grouping | Two groups of animals (n=5 per group): Intravenous (IV) and Oral (PO). | An IV group is essential to determine 100% bioavailability and clearance, serving as a reference for the PO group.[1] |

| Dosing | IV Group: Single bolus injection via the tail vein. Dose: 5 mg/kg. Vehicle: Sterile saline. PO Group: Oral gavage. Dose: 50 mg/kg. Vehicle: Water or 0.5% carboxymethylcellulose. | The IV dose provides a baseline for systemic exposure. The oral dose is typically higher to account for incomplete absorption.[5] |

| Blood Sampling | Collect serial blood samples (approx. 0.2 mL) from the jugular or saphenous vein into EDTA-coated tubes at pre-dose (0), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. | A comprehensive sampling schedule is crucial to accurately define the plasma concentration-time profile, including Cmax, Tmax, and the elimination phase.[1][6] |

| Sample Processing | Centrifuge blood samples (e.g., 3000 rpm for 10 min) to separate plasma. Store plasma at -80°C until analysis. | Proper processing and storage are vital to prevent degradation of the peptide. |

| Urine Collection | House animals in metabolic cages for 24 hours post-dosing to collect urine. Measure total volume and store aliquots at -80°C. | Allows for the assessment of renal clearance and identification of excreted metabolites.[7][8] |

| Optional Radiolabeling | For a comprehensive ADME study, synthesize ¹⁴C-labeled Glu-Gly. This allows for mass balance studies and tracking of all drug-related material. | Radiolabeling is the gold standard for determining mass balance, routes of excretion, and identifying all metabolites.[9][10][11] |

Analytical Methodology: Quantification of Glu-Gly

Accurate quantification of Glu-Gly in biological matrices is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[12]

Table 2: Proposed LC-MS/MS Method for Glu-Gly Quantification

| Parameter | Detailed Protocol | Rationale & Citations |

| Sample Preparation | Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet proteins. Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge for further cleanup of the supernatant to remove salts and phospholipids. | Protein precipitation is a simple and effective first step. SPE is often necessary to enhance sensitivity and reduce matrix effects in LC-MS/MS analysis.[13][14] |

| Chromatography | Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Gradient: A suitable gradient from low to high organic phase to elute Glu-Gly. | Reversed-phase chromatography is well-suited for separating polar molecules like dipeptides. Formic acid is a common mobile phase additive for good peak shape and ionization efficiency.[15] |

| Mass Spectrometry | Ionization: Electrospray Ionization (ESI) in positive mode. Detection: Multiple Reaction Monitoring (MRM). MRM Transitions: Precursor ion (protonated Glu-Gly) to specific product ions. These transitions need to be optimized by infusing a standard solution of Glu-Gly. | ESI is effective for polar, non-volatile molecules. MRM provides high selectivity and sensitivity for quantification in complex matrices.[15] |

| Quantification | A calibration curve is constructed using known concentrations of Glu-Gly spiked into blank plasma. An internal standard (e.g., a stable isotope-labeled Glu-Gly) should be used to correct for matrix effects and variability in sample processing. | An internal standard is essential for accurate and precise quantification in bioanalytical methods. |

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentration-time data are obtained, key pharmacokinetic parameters can be calculated.

Table 3: Key Pharmacokinetic Parameters and Their Significance

| Parameter | Description | How to Calculate | Significance |

| Cmax | Maximum observed plasma concentration. | Directly from the concentration-time data. | Indicates the peak exposure to the dipeptide. |

| Tmax | Time to reach Cmax. | Directly from the concentration-time data. | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time. | Calculated using the trapezoidal rule from the concentration-time data. | A measure of the extent of systemic exposure. |

| t₁/₂ (Half-life) | Time required for the plasma concentration to decrease by half. | Calculated from the terminal elimination rate constant (λz). t₁/₂ = 0.693 / λz. | Indicates the rate of elimination from the body.[16] |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. | For IV: CL = Dose / AUC_IV. | A measure of the body's efficiency in eliminating the drug.[5] |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. | For IV: Vd = CL / λz. | Indicates the extent of drug distribution into tissues versus remaining in the plasma.[16] |

| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100. | The most critical parameter for assessing the viability of oral administration.[1] |

Absorption, Metabolism, and Excretion Pathways

Intestinal Absorption

The primary mechanism for the absorption of di- and tripeptides from the small intestine is the proton-coupled peptide transporter 1 (PEPT1).[17][18][19] PEPT1 is a high-capacity, low-affinity transporter, which is crucial for the absorption of dietary peptides. It is highly probable that Glu-Gly, as a dipeptide, is a substrate for PEPT1.

The following diagram illustrates the likely mechanism of Glu-Gly absorption via PEPT1.

Metabolism and Excretion

Once absorbed, dipeptides can be hydrolyzed into their constituent amino acids by peptidases present in the plasma and various tissues, including the liver, kidney, and muscle.[20] The rate of hydrolysis is dependent on the specific amino acid sequence of the dipeptide.[5]

-

Metabolism: The primary metabolic pathway for Glu-Gly is likely hydrolysis to glutamate and glycine. These amino acids would then enter their respective endogenous metabolic pools.

-

Excretion: Intact dipeptides and their amino acid metabolites are primarily excreted by the kidneys.[20] Analysis of urine for intact Glu-Gly and its constituent amino acids can provide valuable information on the extent of metabolism and the role of renal clearance.[7][8]

Conclusion

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the dipeptide Glu-Gly. By following the proposed experimental and analytical protocols, researchers can obtain crucial data on its absorption, distribution, metabolism, excretion, and absolute bioavailability. This information is indispensable for assessing the therapeutic potential of Glu-Gly and for guiding future drug development efforts. While the focus of this guide is on Glu-Gly, the principles and methodologies described herein are broadly applicable to the pharmacokinetic characterization of other novel di- and tripeptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The effect of dipeptide structure on dipeptide and amino acid clearance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary-peptide excretion by patients with and volunteers without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans [jstage.jst.go.jp]

- 9. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. q2labsolutions.com [q2labsolutions.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. mdpi.com [mdpi.com]

- 16. urncst.com [urncst.com]

- 17. Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

The Pivotal Role of Glycine-Containing Motifs in Peptide-Receptor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of specific glycine-containing peptide motifs with their protein receptors, focusing on two well-characterized examples: Gonadotropin-Releasing Hormone (GnRH) and the Latency-Associated Peptide (LAP) of Transforming Growth Factor-beta (TGF-β). While the dipeptide Glu-Gly itself does not act as a primary ligand for a specific receptor, the presence of glycine within larger peptide structures is crucial for their biological activity. This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for studying these interactions, and the intricate signaling pathways they trigger.

Gonadotropin-Releasing Hormone (GnRH) and its Receptor (GnRHR)

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. It is a key regulator of the reproductive system, acting on the GnRH Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[1][2] The glycine residue at position 6 is critical for the peptide's conformation, which influences its binding affinity and biological activity.

Quantitative Binding Data

The binding affinity of GnRH and its analogs to the GnRHR is typically determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand to displace a radiolabeled ligand from the receptor. The data is often presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

| Ligand/Analog | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Reference(s) |

| GnRH | Human GnRHR | 125I-Tyr6, His5-GnRH | - | 3 | [3] |

| Leuprolide | Human GnRHR | 125I-Tyr6, His5-GnRH | 0.64 | - | [4] |

| con3 (GnRH analog) | Human GnRHR | 125I-Tyr6, His5-GnRH | 0.07 | - | [4] |

| con6 (GnRH analog) | Human GnRHR | 125I-Tyr6, His5-GnRH | 0.07 | - | [4] |

| con7 (GnRH analog) | Human GnRHR | 125I-Tyr6, His5-GnRH | 0.06 | - | [4] |

| GnRH-II agonist | Human GnRH-I Receptor | 125I-Cetrorelix | 25.63 | - | [5] |

| GnRH-II antagonist | Human GnRH-I Receptor | 125I-Cetrorelix | 0.52 | - | [5] |

Experimental Protocol: Competitive Radioligand Binding Assay for GnRHR

This protocol outlines the steps for determining the binding affinity of a test compound for the GnRH receptor.[6][7]

1.2.1. Materials

-

Receptor Preparation: Cell membranes from cells expressing the GnRH receptor (e.g., HEK 293 cells stably expressing human GnRHR I).[4]

-

Radioligand: A radiolabeled GnRH analog, such as 125I-Tyr6, His5-GnRH or 125I-Cetrorelix.[4][5]

-

Unlabeled Ligands: The test compound (competitor) and a standard GnRH agonist/antagonist for determining non-specific binding (e.g., unlabeled GnRH, Leuprolide).[4]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 and a protein carrier like BSA.[6]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7]

-

Scintillation Counter and Cocktail.

1.2.2. Workflow

Figure 1: Workflow for a competitive radioligand binding assay.

1.2.3. Data Analysis

-

Calculate specific binding for each concentration of the competitor: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

GnRH Receptor Signaling Pathway

Upon GnRH binding, the GnRHR primarily couples to the Gq/11 family of G-proteins.[8][9] This initiates a signaling cascade that leads to the synthesis and secretion of gonadotropins.[1] There is also evidence for coupling to Gs and Gi proteins, which can modulate the primary signaling pathway.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of γ-Glutamyl-Glycine in Central Nervous System Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamyl-glycine, a dipeptide composed of glutamate and glycine, is increasingly recognized for its involvement in central nervous system (CNS) metabolism and pathology. While its constituent amino acids are well-established as the primary excitatory and a major inhibitory/modulatory neurotransmitter, respectively, the direct role of γ-glutamyl-glycine is less defined and appears intrinsically linked to the γ-glutamyl cycle and glutathione homeostasis. This technical guide provides a comprehensive overview of the current understanding of γ-glutamyl-glycine in the CNS, focusing on its metabolic pathways, quantification in brain tissue, and implications in neurological disorders. Detailed experimental methodologies and visual representations of key pathways are provided to support further research and drug development in this area.

Introduction

The intricate functions of the central nervous system are orchestrated by a complex interplay of neurotransmitters and neuromodulators. While extensive research has focused on canonical neurotransmitters, the roles of various dipeptides are emerging as crucial for understanding brain health and disease. γ-Glutamyl-glycine is one such dipeptide, whose presence and fluctuations in the brain are predominantly tied to the activity of γ-glutamyl transpeptidase (GGT) and the broader γ-glutamyl cycle. This cycle is fundamental for glutathione (GSH) metabolism and the transport of amino acids across cell membranes. This guide will delve into the known functions and metabolic significance of γ-glutamyl-glycine within the CNS.

Metabolism of γ-Glutamyl-Glycine in the CNS

The synthesis and degradation of γ-glutamyl-glycine are integral parts of the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and breakdown of glutathione.

Synthesis

The primary route for γ-glutamyl-glycine synthesis in the brain is through the action of γ-glutamyl transpeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) or other γ-glutamyl compounds to an acceptor amino acid. When glycine acts as the acceptor, γ-glutamyl-glycine is formed.[1] GGT is found on the outer surface of cells in the CNS, including glial cells.[2]

Another potential pathway for the formation of γ-glutamyl-glycine is as a byproduct of glutathione synthesis, particularly when there is an abundance of glycine.[3]

Degradation

γ-Glutamyl-glycine is catabolized by γ-glutamyl cyclotransferase, another key enzyme in the γ-glutamyl cycle. This enzyme converts the γ-glutamyl dipeptide into 5-oxoproline and glycine. The 5-oxoproline is subsequently hydrolyzed by 5-oxoprolinase to glutamate, completing the recycling of the constituent amino acids.[4]

Quantitative Data on γ-Glutamyl-Glycine in the CNS

Quantitative data for γ-glutamyl-glycine in the CNS is sparse and often reported in the context of pathological conditions. The following table summarizes available data from a study on ischemia in the rat striatum.

| Condition | Tissue/Fluid | Analyte | Concentration Change (fold increase) | Reference |

| Ischemia (0-30 min) | Extracellular Fluid (Striatum) | γ-Glutamyl-glycine | 5.8 | [5] |

| Ischemia (31-60 min) | Extracellular Fluid (Striatum) | γ-Glutamyl-glycine | 19 | [5] |

| Anoxia (0-30 min) | Striatal Tissue | γ-Glutamyl-glycine | 14 | [5] |

| Anoxia (0-60 min) | Striatal Tissue | γ-Glutamyl-glycine | 18 | [5] |

Experimental Protocols

In Vivo Microdialysis for Extracellular γ-Glutamyl-Glycine Measurement

Objective: To measure the extracellular concentration of γ-glutamyl-glycine in a specific brain region of a living animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.

-

Sample Collection: The perfusate, now containing molecules that have diffused across the dialysis membrane from the extracellular space, is collected at regular intervals.

-

Analysis: The collected dialysate is then analyzed for γ-glutamyl-glycine content, typically using High-Performance Liquid Chromatography (HPLC).[5]

HPLC for Amino Acid and Dipeptide Quantification in Brain Tissue

Objective: To quantify the concentration of γ-glutamyl-glycine and other amino acids in brain tissue homogenates.

Methodology:

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable buffer, often containing a protein precipitating agent (e.g., perchloric acid).

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

-

Supernatant Derivatization: The supernatant, containing the amino acids and dipeptides, is subjected to a pre-column derivatization step to make the analytes detectable by the HPLC system (e.g., using o-phthalaldehyde).

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a reverse-phase column. The components are separated based on their physicochemical properties.

-

Detection: The separated components are detected using a suitable detector (e.g., fluorescence or electrochemical detector).

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of known standards.[6][7][8][9][10]

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence for a specific signaling pathway initiated by γ-glutamyl-glycine in the CNS. Its primary role appears to be metabolic, as an intermediate in the γ-glutamyl cycle. The following diagrams illustrate these known relationships.

References

- 1. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunocytochemical localization of gamma-glutamyl transpeptidase in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intermediates of the gamma-glutamyl cycle in mouse tissues. Influence of administration of amino acids on pyrrolidone carboxylate and gamma-glutamyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]

- 8. High performance liquid chromatography determination of L-glutamate, L-glutamine and glycine content in brain, cerebrospinal fluid and blood serum of patients affected by Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of glutamate, aspartate and glycine and its potential precursors in human brain using high-performance liquid chromatography by pre-column derivatization with diethylaminoazobenzene sulphonyl chloride | Scilit [scilit.com]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of the Dipeptide Glu-Gly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a rapid and efficient method for constructing peptide chains on an insoluble polymer support.[1][2] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains of amino acids.[3][4] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with the key advantage that excess reagents and byproducts are easily removed by simple washing steps.[1][5]

This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide Glutamic acid-Glycine (Glu-Gly) using Fmoc/tBu chemistry on a Wang resin, which will yield a peptide with a free carboxylic acid at the C-terminus.

Principle of the Method

The synthesis of Glu-Gly proceeds in a C-terminus to N-terminus direction. The process begins with a pre-loaded Fmoc-Gly-Wang resin. The synthesis cycle involves two main steps:

-

Fmoc Deprotection: The Fmoc group on the N-terminus of glycine is removed using a mild base, typically a solution of piperidine in dimethylformamide (DMF), to expose the free amine.

-

Coupling: The next amino acid, Fmoc-Glu(OtBu)-OH, is pre-activated and then coupled to the free amine of the resin-bound glycine. The glutamic acid side chain is protected with a tert-butyl (OtBu) group to prevent side reactions.[6][7]

These two steps are repeated for each subsequent amino acid. After the complete peptide chain is assembled, a final deprotection of the N-terminal Fmoc group is performed. The peptide is then cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acidic solution, typically trifluoroacetic acid (TFA) with scavengers.

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Materials and Reagents:

-

Fmoc-Gly-Wang resin (substitution level: 0.3 - 0.8 mmol/g)

-

Fmoc-Glu(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O), deionized

-

Diethyl ether, cold

-

Solid-phase synthesis reaction vessel with a frit

-

Shaker or vortex mixer

1. Resin Preparation and Swelling:

-

Weigh an appropriate amount of Fmoc-Gly-Wang resin for a 0.1 mmol synthesis (e.g., if the resin loading is 0.5 mmol/g, use 200 mg of resin).

-

Place the resin in the reaction vessel.

-

Add DMF (5-10 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection of Glycine:

-

Add a 20% piperidine in DMF solution (v/v) to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 7 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

3. Coupling of Fmoc-Glu(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents, 0.4 mmol, 170.2 mg) and HOBt or Oxyma (4 equivalents, 0.4 mmol) in DMF.

-

Add DIC (4 equivalents, 0.4 mmol, 62 µL) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (4 equivalents, 0.4 mmol, 70 µL) to the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete reaction.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

4. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal glutamic acid.

-

After the final wash, wash the resin with methanol (3 x 10 mL) and dry the peptide-resin under a high vacuum for at least 1 hour.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail (5-10 mL) to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours. The resin may change color.[8]

-

Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

-

Wash the resin beads with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

A white precipitate of the Glu-Gly dipeptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under a vacuum.

6. Purification and Analysis:

-

The crude peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final product should be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of Glu-Gly on a 0.1 mmol scale.

| Parameter | Value | Details |

| Starting Material | ||

| Resin Type | Fmoc-Gly-Wang Resin | Polystyrene-based resin for C-terminal acid peptides. |

| Resin Loading | 0.5 mmol/g (example) | The amount of resin used depends on the substitution level. |

| Synthesis Scale | 0.1 mmol | Based on the initial amount of Fmoc-glycine on the resin. |

| Reagents for Coupling | ||

| Fmoc-Glu(OtBu)-OH | 4 equivalents (0.4 mmol) | 170.2 mg |

| DIC | 4 equivalents (0.4 mmol) | 62 µL |

| HOBt/Oxyma | 4 equivalents (0.4 mmol) | Molar equivalent to the amino acid. |

| DIPEA | 4 equivalents (0.4 mmol) | 70 µL |

| Reagents for Deprotection | ||

| Deprotection Solution | 20% Piperidine in DMF (v/v) | Used for the removal of the Fmoc protecting group. |

| Cleavage | ||

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | For cleavage from the resin and side-chain deprotection. |

| Expected Outcome | ||

| Theoretical Yield | ~20.4 mg | Based on a 0.1 mmol scale for the dipeptide (MW: 204.18 g/mol ). |

| Expected Purity (crude) | >70% | Purity can be improved by RP-HPLC. |

Workflow Diagram

Caption: Workflow for the solid-phase synthesis of Glu-Gly.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]